2-(3-Fluorophenyl)ethanamine;hydrochloride
Overview
Description
2-(3-Fluorophenyl)ethanamine;hydrochloride is a useful research compound. Its molecular formula is C8H11ClFN and its molecular weight is 175.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multifunctional Biocide Properties :
- 2-(Decylthio)ethanamine hydrochloride is effective as a multifunctional biocide in recirculating cooling water systems. It shows broad-spectrum activity against bacteria, fungi, and algae, as well as biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
Chemical Synthesis and Labeling :
- Hydrochloride of partially enriched N-methyl-2-(4-nitrophen[18O]oxy)ethanamine and other similar compounds have been prepared for research applications (Yilmaz & Shine, 1988).
Antiarrhythmic Drug Development :
- Piperidyl-4-ethane derivatives, including a compound with a structure similar to 2-(3-Fluorophenyl)ethanamine hydrochloride, have been synthesized and studied for their antiarrhythmic properties. The compound niferidyl, a hydrochloride 1-(4-fluorophenyl)-1-(4-nitrobenzoylamino)-2-(N-ethyl-4-piperidyl)-ethane, has been selected for clinical trials as a potential class III antiarrhythmic drug (Glushkov et al., 2011).
Histamine H1-Agonistic Activity :
- 2-[2-(3-Fluorophenyl)-4-imidazolyl]ethanamine exhibits high histamine H1-agonistic activity, making it a potent and selective H1-agonist (Zingel, Elz, & Schunack, 1990).
Mercury Detection :
- Novel macromolecules based on 2-[3-(2-aminoethylthio)propylthio]ethanamine have been developed for the selective optical detection of mercury ions. These sensors exhibit characteristics such as fluorescence quenching and chromogenic change (Wanichacheva et al., 2009).
Pharmacological Research :
- Substances based on the 1,2-diarylethylamine template, such as 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine, have been studied for their potential clinical applications and as research chemicals. These substances function as NMDA receptor antagonists and have dissociative effects (Dybek et al., 2019).
Synthesis of Radioactive Compounds :
- The synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide from [2-14C]ethan-1-01-2-amine hydrochloride has been achieved, indicating its use in the preparation of radioactive compounds (Bach & Bridges, 1982).
Properties
IUPAC Name |
2-(3-fluorophenyl)ethanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c9-8-3-1-2-7(6-8)4-5-10;/h1-3,6H,4-5,10H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNTVYQWPYTMRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.